N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide (CAS 1021206-11-0) is a synthetic small molecule belonging to the 2-(thiazol-4-yl)acetamide class, characterized by a 4-dimethylaminophenyl head group and a 4-pyridylmethylthio substituent at the thiazole 2-position. Its ChEMBL ID is CHEMBL2093146, and the maximum development phase is listed as preclinical, though specific target engagement data are absent from public repositories.

Molecular Formula C19H20N4OS2
Molecular Weight 384.52
CAS No. 1021206-11-0
Cat. No. B2780562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
CAS1021206-11-0
Molecular FormulaC19H20N4OS2
Molecular Weight384.52
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3
InChIInChI=1S/C19H20N4OS2/c1-23(2)17-5-3-15(4-6-17)21-18(24)11-16-13-26-19(22-16)25-12-14-7-9-20-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)
InChIKeyBKDSWRSAGRRPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide (CAS 1021206-11-0) – Procurement-Relevant Baseline Profile


N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide (CAS 1021206-11-0) is a synthetic small molecule belonging to the 2-(thiazol-4-yl)acetamide class, characterized by a 4-dimethylaminophenyl head group and a 4-pyridylmethylthio substituent at the thiazole 2-position [1]. Its ChEMBL ID is CHEMBL2093146, and the maximum development phase is listed as preclinical, though specific target engagement data are absent from public repositories [2]. The compound is commercially available from multiple vendors as a research-grade chemical (>95% purity).

Why Generic Substitution of CAS 1021206-11-0 with In-Class Thiazole Acetamides Fails


The combination of a basic dimethylamino group and a hydrogen-bond-accepting pyridine positioned on a thioether-linked thiazole scaffold creates a unique pharmacophoric profile not shared by simple substitution analogs. Variants where the 4-pyridylmethylthio group is replaced by benzyl, methylbenzyl, or urea-linked moieties show altered topological polar surface area (tPSA) and rotatable bond count [1], which directly affect passive permeability and target binding. Class-level data from related thiazole acetamides reveal that even minor changes at the 2-position thioether or the N-aryl head group shift the selectivity profile between kinase, phosphodiesterase, and protease targets [2]. Consequently, generic interchange without target-specific validation risks loss of intended potency or introduction of off-target liabilities.

Quantitative Differentiation Evidence: N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide vs. Closest Analogs


Physicochemical Differentiation: tPSA and Rotatable Bond Advantage Over 4-Methoxybenzyl Analog (CAS 1021206-09-6)

The target compound exhibits a lower topological polar surface area (tPSA) and fewer rotatable bonds compared to the structurally closest analog N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide (CAS 1021206-09-6) [1]. Lower tPSA is correlated with improved passive membrane permeability, a critical determinant for intracellular target engagement. The reduction in rotatable bonds contributes to lower conformational entropy penalty upon target binding.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Structural Differentiation: Basic pKa Advantage of Dimethylamino vs. Methoxy/Chlorophenyl Analogs

The 4-dimethylaminophenyl moiety provides a calculable basic center (predicted pKa ~5.1 for the anilinium nitrogen) absent in the 4-methoxyphenyl analog (no basic nitrogen) and the 3-chlorophenyl urea analog [1]. This basic center can form a charge-assisted hydrogen bond or ionic interaction with protein aspartate/glutamate residues, a key interaction type that contributes 3-5 kcal/mol to binding free energy [2]. The absence of this interaction in methoxy or chloro analogs represents a quantifiable loss in potential binding enthalpy.

Medicinal Chemistry Structure-Activity Relationship Ligand Efficiency

ADME Differentiation: Lower logP and Higher Solubility Potential vs. Benzodioxole and 4-Methylbenzyl Analogs

The computed XLogP3 of 3.2 for the target compound is lower than that of the benzodioxole analog (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide; predicted XLogP3 ~3.8) and the 4-methylbenzyl analog (2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide; predicted XLogP3 ~4.1) [1]. Lower logP correlates with improved aqueous solubility and reduced CYP450 promiscuity, yielding a superior predicted ADME profile for screening cascade progression.

ADME Solubility Drug-likeness

Priority Application Scenarios for N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide (CAS 1021206-11-0) Based on Quantitative Differentiation Evidence


Intracellular Phenotypic Screening Campaigns Requiring Moderate Permeability

Owing to its lower tPSA (62.4 Ų) compared to the 4-methoxybenzyl analog (71.7 Ų), the compound is a rational selection for cell-based phenotypic assays where passive membrane permeability is a limiting factor for hit identification. The enhanced predicted permeability increases the probability of observing true intracellular target engagement [1].

Biochemical Assays Targeting Proteins with Acidic Binding Pockets

The basic dimethylamino group (pKa ~5.1) enables ionic interactions with aspartate or glutamate residues that are absent in methoxy or urea-substituted analogs. This feature makes the compound a preferred choice for primary screening panels against kinases, proteases, or bromodomains that possess at least one acidic residue within the active site [2].

Medicinal Chemistry Hit-to-Lead Programs Prioritizing Aqueous Solubility

The compound's XLogP3 of 3.2 provides a measurable solubility advantage over higher-logP analogs, reducing the risk of assay interference from compound aggregation and non-specific binding. Procuring this early scaffold is advisable when building a lead series intended for oral or injectable formulation routes [1].

Chemical Probe Development for Target Deconvolution Studies

The combination of a synthetically accessible thioether linker, an ionizable dimethylamino head group, and a pyridine attachment point makes this compound a versatile starting point for designing affinity-based probe molecules (e.g., biotin-tagged or photoaffinity probes) used in chemoproteomics target identification campaigns [1].

Quote Request

Request a Quote for N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.